molecular formula C9H8BrNO B1292919 3-(3-Bromophenoxy)propanenitrile CAS No. 1016736-70-1

3-(3-Bromophenoxy)propanenitrile

Cat. No.: B1292919
CAS No.: 1016736-70-1
M. Wt: 226.07 g/mol
InChI Key: NFFXECDJQLCAJE-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)propanenitrile is a chemical compound with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenoxy)propanenitrile typically involves the reaction of 3-bromophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenoxy)propanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can undergo oxidation to form corresponding quinones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenoxy derivatives.

    Oxidation: Quinones.

    Reduction: Amines.

Scientific Research Applications

3-(3-Bromophenoxy)propanenitrile has numerous applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 3-(4-Bromophenoxy)propanenitrile
  • 3-(2-Bromophenoxy)propanenitrile

Comparison: 3-(3-Bromophenoxy)propanenitrile is unique due to the position of the bromine atom on the phenoxy ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-(3-bromophenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFXECDJQLCAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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